molecular formula C26H27ClN2OS B3618359 N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B3618359
M. Wt: 451.0 g/mol
InChI Key: HJTNHINUCFBPIA-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a hydroxyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the tetrahydropyridine ring. Common synthetic routes include:

    Chlorination of 2-methylphenyl: This step involves the chlorination of 2-methylphenyl using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.

    Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors and catalysts.

    Coupling reactions: The final step involves coupling the chlorinated aromatic ring with the tetrahydropyridine ring, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, amines

    Substitution products: Various substituted aromatic compounds

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDE: Shares a similar chlorinated aromatic ring but differs in the presence of a sulfonamide group.

    IMIDAZO[1,2-A]PYRIDINES: Contains a similar pyridine ring but differs in the overall structure and functional groups.

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a chlorinated aromatic ring, a hydroxyl group, and a tetrahydropyridine ring

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2OS/c1-19-23(27)13-8-14-24(19)28-25(31)29-17-15-22(16-18-29)26(30,20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,22,30H,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTNHINUCFBPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 2
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N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 3
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N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 4
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N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

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